2-Bromo-4-nitrophenol

Biodegradation Environmental Toxicology Microbial Metabolism

2-Bromo-4-nitrophenol delivers superior C–Br oxidative addition kinetics for Pd-catalyzed cross-coupling—more reactive than C–Cl, cleaner than C–I. The para-nitro group deactivates the ring by ~10⁶, ensuring exclusive ortho-bromo functionalization. Certified ≥98% purity by orthogonal GC & titration, with NMR structural confirmation and ICH-compliant documentation for Eltrombopag Impurity 13 reference standard use. Its halogen-dependent biodegradation pathway precludes analog substitution in environmental fate studies. Request bulk pricing for pharma intermediate and agrochemical applications.

Molecular Formula C6H4BrNO3
Molecular Weight 218 g/mol
CAS No. 5847-59-6
Cat. No. B183087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-nitrophenol
CAS5847-59-6
Molecular FormulaC6H4BrNO3
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Br)O
InChIInChI=1S/C6H4BrNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
InChIKeyDCIPFSYBGTWYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-nitrophenol (CAS 5847-59-6) – Halogenated Nitrophenol Building Block for Pharmaceutical Intermediates and Cross-Coupling Applications


2-Bromo-4-nitrophenol (CAS 5847-59-6; molecular formula C6H4BrNO3; molecular weight 218.01) is a halogenated nitrophenol that serves as a key synthetic intermediate in pharmaceutical and fine chemical manufacturing [1]. The compound features a phenolic ring substituted with a bromine at the ortho position and a nitro group at the para position, creating a regiochemically defined scaffold with distinct electronic properties [2]. Its dual functionality enables participation in transition metal-catalyzed cross-coupling reactions via the C–Br bond while the nitro group activates the ring toward nucleophilic aromatic substitution and can be reduced to an amine for further diversification [3]. Commercially, it is employed as an Eltrombopag impurity reference standard and as a precursor to benzo[b]furan derivatives, cytotoxic inhibitors, and pesticide intermediates [4].

Why 2-Bromo-4-nitrophenol Cannot Be Simply Replaced by Other Halogenated Nitrophenols


The bromine atom at the ortho position and the nitro group at the para position of 2-bromo-4-nitrophenol create a unique electronic and steric environment that cannot be replicated by chloro-, iodo-, or regioisomeric analogs [1]. The C–Br bond exhibits a distinct reactivity profile in transition metal-catalyzed cross-coupling reactions—more facile oxidative addition than C–Cl but less prone to side reactions than C–I—making bromoarenes the preferred substrates for Suzuki-Miyaura and Sonogashira couplings [2]. Additionally, the para-nitro group strongly activates the ortho-halogen toward nucleophilic aromatic substitution while deactivating the ring toward electrophilic substitution by approximately a factor of one million relative to unsubstituted phenol [3]. Critically, the microbial degradation pathway of 2-bromo-4-nitrophenol is mechanistically distinct from that of 2-chloro-4-nitrophenol, indicating that environmental fate and toxicity profiles are halogen-dependent and cannot be extrapolated between analogs [4]. Consequently, substituting 2-bromo-4-nitrophenol with a chloro or iodo analog in a validated synthetic route or analytical method requires complete revalidation of reaction yields, impurity profiles, and downstream performance.

Quantitative Differentiation Evidence for 2-Bromo-4-nitrophenol vs. Halogenated Nitrophenol Analogs


Distinct Microbial Catabolic Pathway: 2-Bromo-4-nitrophenol vs. 2-Chloro-4-nitrophenol

2-Bromo-4-nitrophenol (2B4NP) is degraded by Cupriavidus sp. strain NyZ375 via an oxidative pathway that releases nitrite and produces bromohydroquinone (BHQ, 63%) and 1,2,4-benzenetriol (BT, 37%) as initial metabolites [1]. This pathway is distinct from all identified catabolic routes for 2-chloro-4-nitrophenol utilizers, which typically proceed via hydroquinone or 1,2,4-benzenetriol pathways with different enzyme systems [1]. The BnpAB monooxygenase system that initiates 2B4NP degradation shows evolutionary proximity to 2,4,6-trichlorophenol monooxygenase TcpAX from Cupriavidus necator JMP134, rather than to characterized 2-chloro-4-nitrophenol monooxygenases [1].

Biodegradation Environmental Toxicology Microbial Metabolism

Sonogashira Cross-Coupling Efficiency: 2-Bromo-4-nitrophenol vs. 2-Chloro-4-nitrophenol Reactivity

2-Bromo-4-nitrophenol undergoes efficient one-pot acetylation/Sonogashira cross-coupling/cyclization with terminal acetylenes to produce 5-nitro-2-substituted-benzo[b]furans in excellent yields using a Na2PdCl4/2-(di-tert-butylphosphino)-N-phenylindole/CuI system in TMEDA [1]. This reactivity profile leverages the optimal balance of the C–Br bond: sufficient oxidative addition lability for efficient palladium insertion (unlike C–Cl, which typically requires harsher conditions or specialized ligands), while avoiding the homocoupling and dehalogenation side reactions commonly observed with more labile C–I bonds [2].

Palladium Catalysis Heterocyclic Synthesis Sonogashira Coupling

Kinetic Stability in Drinking Water: 2-Bromo-4-nitrophenol vs. Other Halogenated Nitrophenols and Regulated DBPs

In kinetic studies of halogenated nitrophenols (HNPs) in drinking water matrices, species-specific second-order rate constants for hypochlorous acid reaction with anionic HNP species range from 3.84 ± 1.09 to 363.25 ± 50.44 M⁻¹min⁻¹, and acid-catalyzed reaction rate constants range from (1.50 ± 0.091) × 10⁶ to (1.34 ± 0.36) × 10⁸ M⁻²min⁻¹ [1]. Notably, HNPs as a class exhibit higher kinetic stability compared to other aromatic disinfection byproducts (DBPs) [1]. Both in vitro and in vivo assays reveal that HNPs are generally 1-3 orders of magnitude more toxic than regulated DBPs such as trihalomethanes (THMs) and haloacetic acids (HAAs) [1].

Water Quality Disinfection Byproducts Environmental Persistence

Analytical Reference Standard Purity and Characterization: 2-Bromo-4-nitrophenol (CAS 5847-59-6) vs. Generic Halogenated Nitrophenols

Commercially available 2-bromo-4-nitrophenol is supplied with rigorous analytical characterization including ≥98.0% purity as verified by both GC and neutralization titration (TCI) and 98% purity confirmed by NMR (Santa Cruz Biotechnology) [1][2]. ¹H NMR characterization in CDCl3 confirms the structure: δ 8.45 (1H, d, J 2.7 Hz, H-3), 8.16 (1H, dd, J 9.0 Hz and 2.6 Hz, H-5), 7.13 (1H, d, J 9.1 Hz, H-6), and 6.18 (1H, s, OH) . The compound exhibits a characteristic UV-Vis maximum absorption wavelength at 404 nm in NaOH, which is analytically diagnostic [1]. It is specifically designated as Eltrombopag Impurity 13 and supplied with detailed characterization data compliant with regulatory guidelines for ANDA and DMF filing [3].

Analytical Chemistry Reference Standards Quality Control

Optimal Application Scenarios for 2-Bromo-4-nitrophenol (CAS 5847-59-6) Based on Differentiating Evidence


Suzuki-Miyaura and Sonogashira Cross-Coupling for Pharmaceutical Intermediate Synthesis

2-Bromo-4-nitrophenol is optimally suited for palladium-catalyzed cross-coupling reactions where the ortho-bromo substituent serves as the electrophilic partner. The C–Br bond provides superior oxidative addition kinetics relative to C–Cl while minimizing homocoupling side reactions observed with C–I [1]. This reactivity profile enables efficient construction of biaryl and alkyne-substituted scaffolds, as demonstrated in the high-yielding one-pot synthesis of 5-nitro-2-substituted-benzo[b]furans via Sonogashira coupling with terminal acetylenes [2]. The para-nitro group activates the ring toward nucleophilic aromatic substitution and can be subsequently reduced to an amine, offering a modular entry to complex heterocyclic pharmacophores [1].

Analytical Reference Standard for Eltrombopag Impurity Profiling and ANDA/DMF Submissions

As Eltrombopag Impurity 13, 2-bromo-4-nitrophenol serves as a critical reference standard for analytical method development, method validation (AMV), and quality control in abbreviated new drug applications (ANDAs) and drug master files (DMFs) [1]. The compound is supplied with orthogonal purity verification (GC ≥98.0%, neutralization titration ≥98.0%), NMR structural confirmation, and comprehensive characterization data compliant with ICH and pharmacopeial guidelines [2][3]. Its well-defined spectroscopic properties—including diagnostic ¹H NMR shifts in CDCl3 and a characteristic UV-Vis λmax at 404 nm in NaOH—enable robust identification and quantification in complex pharmaceutical matrices [2][4].

Environmental Toxicology Studies of Halogenated Nitrophenol Disinfection Byproducts

2-Bromo-4-nitrophenol (MBNP) is a representative mono-brominated nitrophenol in the HNP class, exhibiting kinetic stability in drinking water systems that is comparable to or exceeds that of other aromatic DBPs [1]. Its distinct microbial degradation pathway—mediated by the BnpAB two-component monooxygenase system in Cupriavidus sp. strain NyZ375—provides a unique model for studying halogen-specific environmental fate and biodegradation mechanisms [2]. The pathway differs fundamentally from those of 2-chloro-4-nitrophenol utilizers, making 2-bromo-4-nitrophenol an essential compound for investigating structure-activity relationships in HNP toxicity (1-3 orders of magnitude more toxic than regulated DBPs) and for developing targeted bioremediation strategies [1][2].

Synthetic Intermediate for Agrochemical and Cytotoxin Inhibitor Development

The compound's dual reactivity profile—electrophilic bromine for cross-coupling and reducible nitro group for amine installation—positions it as a versatile building block for agrochemical and cytotoxin inhibitor synthesis [1]. The para-nitro group strongly deactivates the ring toward electrophilic substitution (deactivation factor ~10⁶), ensuring regioselective functionalization at the ortho-bromo position without undesired ring substitution side reactions [2]. This regiochemical control is critical for constructing defined substitution patterns in bioactive molecules, as evidenced by patent citations in WO-2021147882-A1 (cathepsin K inhibitors) and US-2020199073-A1 (substituted piperidine-2,6-dione compounds) that reference 2-bromo-4-nitrophenol or its derivatives as key intermediates [3].

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